(R)-(-)-2-Butanol

描述

(2R)-butan-2-ol is a butan-2-ol. It is an enantiomer of a (2S)-butan-2-ol.

生物活性

(R)-(-)-2-Butanol, a chiral alcohol with the molecular formula CHO, is an important compound in various biological and industrial applications. This article explores its biological activity, production methods, and relevant case studies, highlighting its significance in biochemistry and biotechnology.

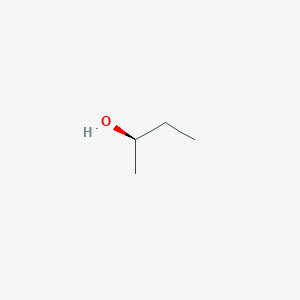

This compound is characterized by its unique stereochemistry, which affects its biological interactions. The compound has a density of 0.807 g/mL at 20 °C and is often used as a reagent in organic synthesis. Its structural formula can be represented as:

- SMILES : CCC@@HO

- InChI : 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3

Biological Production Pathways

The biological production of this compound primarily involves microbial fermentation processes. Recent studies have focused on optimizing strains of lactic acid bacteria (LAB) for efficient production. For instance, Lactococcus lactis and Lactobacillus brevis have been engineered to convert precursors like meso-2,3-butanediol into 2-butanol through specific enzymatic pathways.

Key Findings from Research

- Microbial Pathways : Research indicates that Lactobacillus brevis SE20 exhibits favorable traits for 2-butanol production, such as robustness and the ability to utilize α-acetolactate as a substrate. This strain has been shown to produce 5.9 g/L of 2-butanol in a co-cultivation setup with L. lactis, achieving a yield of 0.58 mol/mol from glucose .

- Enzymatic Conversion : The conversion process typically involves a diol dehydratase that catalyzes the conversion of meso-2,3-butanediol to butanone, which is then reduced to this compound by secondary alcohol dehydrogenases .

Biological Activity and Applications

This compound has several notable biological activities:

- Cryopreservation : It has been used effectively as a cryoprotectant during the long-term preservation of cells, particularly smooth muscle cells .

- Antimicrobial Properties : Some studies suggest that butanol derivatives exhibit antimicrobial effects, making them potential candidates for developing new antibacterial agents.

Case Study 1: Production Optimization in LAB

In a study focusing on the optimization of this compound production using Lactococcus lactis and Lactobacillus brevis, researchers demonstrated that co-cultivation strategies could enhance yield significantly. The engineered strains were able to utilize various substrates effectively, leading to higher concentrations of the desired product .

| Strain | Substrate | Yield (g/L) | Notes |

|---|---|---|---|

| Lactococcus lactis | Glucose | 5.9 | Co-cultivation with L. brevis |

| Lactobacillus brevis | α-Acetolactate | TBD | Robust growth; suitable for engineering |

Case Study 2: Structural Analysis of Aqueous Solutions

A recent investigation into the structural properties of this compound in aqueous solutions revealed insights into its clustering behavior at varying concentrations. The study utilized molecular dynamics simulations alongside experimental data to understand intermolecular interactions within these solutions .

科学研究应用

Synthesis of Chiral Compounds

(R)-(-)-2-Butanol serves as a key building block in the synthesis of various chiral compounds. For instance, it can be used in the Mitsunobu reaction to produce 1-[(S)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole from 3,5-diphenyl-1H-1,2,4-triazole . This reaction exemplifies its role in creating biologically active molecules.

Esterification and Transesterification

The compound has been investigated for its kinetic resolution through enzymatic processes. A study demonstrated that (R,S)-2-butanol undergoes esterification/transesterification using lipase Novozym 435® as a biocatalyst in organic media like n-hexane. The results indicated that higher substrate concentrations and specific acyl donors significantly enhance the resolution rate .

Drug Development

This compound is used in the pharmaceutical industry for the synthesis of various drugs. Its ability to form esters with pleasant aromas makes it suitable for use in flavoring agents and fragrances within medicinal formulations . Additionally, it acts as a solvent for drug compounds, facilitating their formulation and delivery.

Cryopreservation

In biological research, this compound has been employed as a freeze-drying medium during the long-term cryopreservation of smooth muscle cell samples. This application highlights its importance in preserving cellular integrity during storage .

Insect Attractants

Research indicates that this compound plays a role in insect behavior modification. For example, studies on the beetle species Dasylepida ishigakiensis revealed that young females release this compound to attract males, while older females emit higher proportions of (S)-2-butanol which inhibits male attraction . This finding suggests potential applications in pest control strategies by manipulating these enantiomers.

Solvent Use

This compound is widely utilized as an industrial solvent due to its miscibility with various organic solvents and water . It finds applications in cleaning agents, paint removers, and coatings where it acts as a dispersing agent or functional fluid.

Flavoring Agents

The esters derived from this compound are used in food products and perfumes due to their pleasant aromas . This application capitalizes on its sensory properties while contributing to the food industry's flavor enhancement processes.

Data Table: Applications Overview

属性

IUPAC Name |

(2R)-butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904709 | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14898-79-4, 78-92-2 | |

| Record name | (-)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02606 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLH38K423J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (R)-(-)-2-Butanol function as a pheromone?

A1: this compound acts as a sex attractant pheromone for specific insect species, particularly the white grub beetle (Dasylepida ishigakiensis) [, ]. Males of this species exhibit strong attraction towards this compound, while the (S)-enantiomer and other related compounds show inhibitory effects [, ]. This highlights the importance of chirality in pheromone recognition and the potential for using this compound in pest management strategies.

Q2: Can the presence of other compounds influence the effectiveness of this compound as a pheromone?

A2: Yes, studies have shown that the presence of (S)-2-Butanol or 2-propanol can inhibit the attractiveness of this compound to male D. ishigakiensis [, , ]. This suggests a complex interplay of pheromone components in influencing insect behavior.

Q3: Does the age of the female D. ishigakiensis influence the enantiomeric ratio of 2-Butanol released, and how does this affect male attraction?

A3: Research indicates that younger female D. ishigakiensis release a higher proportion of this compound compared to older females, who release a mixture with a greater proportion of the (S)-enantiomer []. This shift in enantiomeric ratio corresponds to a decreased attraction of males to older females, suggesting a role for pheromone composition in signaling female age and mating receptivity [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H10O, and its molecular weight is 74.12 g/mol.

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: this compound has been extensively studied using various spectroscopic techniques, including Vibrational Circular Dichroism (VCD) [, ]. VCD studies have provided insights into the predominant conformations and intermolecular interactions of this compound, aiding in understanding its structural characteristics and behavior in different environments. Additionally, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound, particularly in pheromone analysis [, ].

Q6: Have there been any studies on developing formulations to improve the stability or release of this compound for specific applications, like pheromone traps?

A7: Yes, research has focused on developing formulations for the controlled release of this compound in pest management []. Polyethylene tubes have been identified as effective dispensers for this pheromone, demonstrating comparable attractiveness to caged females and offering a practical solution for monitoring and controlling D. ishigakiensis populations [].

Q7: Has this compound been explored in the context of asymmetric catalysis?

A8: Yes, this compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in reactions involving organotitanium reagents []. For instance, alkoxy-organotitanium compounds derived from this compound have been employed in enantioselective additions to aldehydes, leading to the formation of optically active alcohols with notable enantiomeric excesses [].

Q8: What is the role of this compound in studying enantioselective chemisorption on chirally modified surfaces?

A9: this compound serves as a chiral modifier in surface science studies investigating enantioselective chemisorption processes [, , ]. By forming a chiral environment on metal surfaces like Pd(111), this compound influences the adsorption behavior of other chiral molecules, providing insights into the role of chirality in surface reactions and potential applications in enantioselective catalysis.

Q9: Have there been any computational studies on this compound and its interactions?

A10: Yes, computational chemistry techniques, including Density Functional Theory (DFT), have been employed to study this compound [, ]. DFT calculations have been particularly useful in elucidating the vibrational properties of this compound and predicting its VCD spectra, providing a theoretical basis for understanding its structure and interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。